4-(1-Propynyl)phthalic Anhydride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-prop-1-ynyl-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6O3/c1-2-3-7-4-5-8-9(6-7)11(13)14-10(8)12/h4-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTIDDCTPLEEAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=CC2=C(C=C1)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301338043 | |
| Record name | 4-(1-Propynyl)phthalic Anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301338043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240685-26-0 | |
| Record name | 4-(1-Propynyl)phthalic Anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301338043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-Propynyl)phthalic Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Contextual Significance in Acetylenic Phthalic Anhydride Chemistry
The significance of 4-(1-propynyl)phthalic anhydride (B1165640) lies within the broader class of acetylenic phthalic anhydrides, which are pivotal in the development of high-temperature thermosetting polymers, particularly polyimides. The acetylene group (in this case, a propynyl (B12738560) group) serves as a latent reactive site for crosslinking reactions.
In polymer synthesis, acetylenic phthalic anhydrides are often used as reactive end-cappers. This approach allows for the creation of low-molecular-weight, processable imide oligomers that can be shaped or used in composite manufacturing at temperatures where they exhibit low melt viscosity. nih.gov Subsequently, a high-temperature curing process initiates the reaction of the terminal propynyl groups. This thermal polymerization leads to the formation of a highly cross-linked, three-dimensional polymer network. kpi.ua
The crosslinking reaction of the acetylene moieties typically occurs at temperatures above 350°C. kpi.ua This process transforms the processable oligomer into an intractable, thermoset material with significantly enhanced properties:
High Thermal Stability: The resulting network structure is resistant to decomposition at elevated temperatures. kpi.ua
High Glass Transition Temperature (Tg): Cured resins exhibit very high glass transition temperatures, with values reported as high as 405°C for analogous systems, making them suitable for high-temperature environments. kpi.ua
Excellent Mechanical Properties: The rigid, cross-linked structure imparts high strength and modulus to the final material. nih.gov
Chemical and Solvent Resistance: The dense network structure provides superior resistance to a wide range of solvents. nih.gov
While specific research on 4-(1-propynyl)phthalic anhydride is limited, extensive studies on the closely related 4-phenylethynylphthalic anhydride (PEPA) validate these principles. PEPA-terminated oligomers are well-documented to produce thermosets with exceptional performance characteristics for aerospace and electronics applications. nih.govkpi.ua The propynyl group is expected to undergo similar thermal crosslinking reactions, making it a valuable functional group for designing next-generation materials.
Table 1: Representative Properties of Cured Phenylethynyl-Terminated Imide Oligomers
| Property | Value |
| Cure Temperature | >350°C kpi.ua |
| Glass Transition Temperature (Tg) of Cured Resin | Up to 405°C kpi.ua |
| Tensile Strength (at 23°C) | 105.5 - 139.3 MPa |
| Tensile Modulus (at 23°C) | 2.8 - 3.2 GPa |
| 5% Weight Loss Temperature | >550°C in Nitrogen researcher.life |
Data based on studies of oligomers end-capped with the analogous compound, 4-phenylethynylphthalic anhydride.
Overview of Research Trajectories for Substituted Phthalic Anhydrides
Strategies for Constructing the Phthalic Anhydride Core with Propynyl (B12738560) Functionalization
The core of the synthetic challenge lies in attaching the 1-propynyl group to the 4-position of the phthalic ring. This is typically achieved through cross-coupling reactions on a pre-functionalized aromatic precursor, which is then converted to the final anhydride product.
Palladium-Catalyzed Cross-Coupling Approaches to Substituted Phthalic Acid/Anhydride Precursors
The Sonogashira cross-coupling reaction is the most prominent and effective method for forming the crucial carbon-carbon bond between the aromatic ring and the propynyl group. acs.orgorganic-chemistry.org This reaction typically involves the coupling of a terminal alkyne (in this case, propyne) with an aryl halide (such as 4-bromo or 4-iodophthalic acid derivatives) in the presence of a palladium catalyst and a copper(I) co-catalyst. acs.orgorganic-chemistry.org
The general sequence often starts with a halogenated phthalic derivative, such as 4-bromophthalic acid or 4-bromophthalic anhydride. The Sonogashira reaction is then performed to introduce the propynyl moiety, yielding 4-(1-propynyl)phthalic acid. A common precursor is 4-bromophthalic acid, which can be coupled with propyne using a palladium-phosphine complex as the catalyst. The reaction is typically carried out in the presence of a base, such as an amine (e.g., triethylamine), which neutralizes the hydrogen halide byproduct. acs.org
Key catalytic systems for this transformation include palladium(0) complexes with phosphine ligands, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), or palladium(II) complexes like bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), which are reduced in situ to the active Pd(0) species. wikipedia.org Copper(I) iodide (CuI) is frequently used as a co-catalyst to facilitate the reaction by forming a copper acetylide intermediate, which enhances the rate of the coupling process. wikipedia.org
Dehydration Reactions for Anhydride Ring Formation
Once the 4-(1-propynyl)phthalic acid precursor has been synthesized, the final step is the formation of the cyclic anhydride ring. This is accomplished through a dehydration reaction, which eliminates a molecule of water from the two carboxylic acid groups.
A highly effective and common method for this cyclodehydration is the use of acetic anhydride. Heating 4-(1-propynyl)phthalic acid in acetic anhydride provides the desired this compound in high yield. This process is generally efficient, with the phthalic acid being converted to the anhydride by heating, often at temperatures around 80-100 °C. The acetic acid byproduct and excess acetic anhydride can be removed under reduced pressure. Simple thermal dehydration at temperatures above 180 °C is also a viable, though less common, method for converting phthalic acids to their anhydrides. nih.gov
Advanced Synthetic Techniques and Optimization
To improve the efficiency, sustainability, and cost-effectiveness of synthesizing this compound, significant research has focused on optimizing the reaction conditions, particularly for the critical Sonogashira coupling step.
Solvent System Effects on Synthesis Efficiency
The choice of solvent plays a critical role in the Sonogashira coupling reaction, influencing reaction rates, catalyst stability, and product yields. lucp.net Traditional solvents include amines like triethylamine, which can act as both the base and the solvent, as well as aprotic polar solvents such as dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF). lucp.netresearchgate.net
Recent advancements have demonstrated the utility of aqueous media for Sonogashira couplings, presenting a greener and more cost-effective alternative. kaust.edu.sa Performing the reaction in water can lead to shorter reaction times and avoids the use of toxic and flammable organic solvents. The use of phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), can be beneficial in aqueous systems to facilitate the interaction between the organic substrates and the water-soluble catalyst.
| Solvent System | Typical Base | Key Advantages | Key Disadvantages | Yield Range (%) |
|---|---|---|---|---|
| Triethylamine (Solvent/Base) | - | Acts as both solvent and base, good solubility for reactants. | High boiling point can complicate removal, environmental concerns. | 75-90 |
| DMF | Triethylamine | High boiling point allows for higher reaction temperatures, good solvent for many organic compounds. | Toxicity, difficult to remove completely. | 80-95 |
| THF | Triethylamine | Lower boiling point, easier to remove. | Lower reaction temperatures may lead to slower reactions. | 70-88 |
| Water | NaOH / K₂CO₃ | Environmentally friendly, non-flammable, inexpensive, can lead to faster reactions. | Poor solubility of some organic substrates, may require phase-transfer catalyst. | 90-95 |
Catalyst Selection and Ligand Design for Enhanced Yield and Selectivity
The performance of the palladium catalyst is central to the success of the Sonogashira coupling. Catalyst selection and the design of the associated ligands are critical for achieving high yield and selectivity. While PdCl₂(PPh₃)₂ is a robust and commonly used catalyst, research has explored various palladium sources and ligand combinations to optimize the reaction. organic-chemistry.org
Catalyst Selection: A comparative analysis shows that PdCl₂(PPh₃)₂ often provides the best balance of stability and reactivity. acs.org Other palladium sources like palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are also effective. acs.org The development of copper-free Sonogashira protocols is a significant area of advancement, aimed at preventing the undesired homocoupling of the alkyne (Glaser coupling) and simplifying product purification. acs.org
Ligand Design: The phosphine ligand plays a crucial role in stabilizing the palladium center and modulating its catalytic activity. The electronic and steric properties of the ligand can significantly impact the reaction outcome. libretexts.org
Electron-rich phosphines , such as tri(tert-butyl)phosphine (P(t-Bu)₃), can increase the rate of the oxidative addition step, often leading to more efficient catalysis. acs.org
Sterically bulky ligands , like XPhos, can promote the reductive elimination step and stabilize the active monoligated palladium species, which is believed to be highly reactive. acs.orgucsb.edu
The choice of ligand is often tailored to the specific substrates. For sterically unhindered alkynes and aryl halides, simpler ligands like triphenylphosphine (PPh₃) are often sufficient. However, for more challenging couplings, more sophisticated and bulky phosphine ligands may be required to achieve optimal results. researchgate.net
| Palladium Catalyst | Ligand | Co-Catalyst | Typical Loading (mol%) | Observed Yield (%) | Notes |
|---|---|---|---|---|---|
| PdCl₂(PPh₃)₂ | - | CuI | 1-3 | 85-95 | Standard, reliable catalyst for a broad range of substrates. organic-chemistry.org |
| Pd(OAc)₂ | PPh₃ | CuI | 1-3 | 80-92 | Common Pd(II) source, forms active catalyst in situ. |
| Pd(PPh₃)₄ | - | CuI | 2-5 | 80-90 | Direct source of Pd(0), but can be sensitive to air. |
| Pd(OAc)₂ | P(t-Bu)₃ | None | 0.5-2 | 90-98 | Bulky, electron-rich ligand allows for lower catalyst loading and copper-free conditions. acs.org |
| Pd₂(dba)₃ | XPhos | None | 0.5-2 | 92-99 | Effective for challenging couplings, often used in copper-free systems. ucsb.edu |
Process Intensification and Scalability Considerations
For the industrial production of this compound, process intensification and scalability are critical economic and environmental considerations. The scale-up of Sonogashira reactions presents challenges, including catalyst cost, sensitivity to oxygen, and the need to remove residual metals from the final product. sci-hub.box
Strategies for process intensification include:
Adoption of Greener Solvents: Moving from traditional organic solvents to aqueous systems reduces environmental impact, improves safety, and can simplify downstream processing.
Copper-Free Systems: Eliminating the copper co-catalyst simplifies the reaction mixture, prevents alkyne homocoupling, and reduces the burden of removing toxic heavy metals from the product. acs.org
Catalyst Efficiency and Recycling: Using highly active catalysts with bulky, electron-rich phosphine ligands allows for a significant reduction in catalyst loading (down to <1 mol%), which is crucial for cost-effective large-scale synthesis. kaust.edu.sa The development of heterogeneous or recyclable catalysts is also an active area of research to further improve process economics. hes-so.ch
Continuous Flow Chemistry: The use of continuous-flow reactors for Sonogashira couplings is an emerging strategy that offers enhanced safety, better temperature control, and the potential for higher throughput and automation, particularly when using gaseous reagents like propyne. researchgate.net
By optimizing these parameters, the synthesis of this compound can be made more efficient, robust, and suitable for commercial-scale manufacturing. sci-hub.box
Chemical Reactivity and Transformation Mechanisms of 4 1 Propynyl Phthalic Anhydride
Anhydride (B1165640) Ring Opening Reactions with Nucleophiles
The phthalic anhydride portion of the molecule is susceptible to nucleophilic attack. This reactivity is characteristic of cyclic anhydrides, where the strain of the five-membered ring and the presence of two electron-withdrawing carbonyl groups render the carbonyl carbons highly electrophilic. chemrxiv.orgnoaa.gov Reaction with nucleophiles leads to the opening of the anhydride ring to form derivatives containing both a carboxylic acid and a second functional group, such as an ester or an amide. chemrxiv.orgresearchgate.net
Esterification Reactions with Alcohols and Diols
4-(1-Propynyl)phthalic anhydride readily reacts with alcohols and diols in a process known as alcoholysis. wikipedia.orgasianpubs.org The alcohol's oxygen atom acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This leads to the cleavage of a carbon-oxygen bond in the ring, resulting in the formation of a monoester. asianpubs.orgepa.gov This initial product contains both an ester group and a carboxylic acid group.
The general mechanism involves the nucleophilic addition of the alcohol to a carbonyl group, followed by the opening of the anhydride ring. libretexts.org This reaction can often proceed at room temperature or with gentle heating. researchgate.net The use of a non-protic solvent like dichloromethane (B109758) (DCM), dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF) is common. researchgate.net The reaction can be facilitated by catalysts such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net
The initial monoester can undergo a second esterification at the newly formed carboxylic acid group, typically under harsher conditions or with the removal of water, to yield a diester. wikipedia.org The reaction with diols can be used to form polyesters, where the bifunctional nature of both monomers leads to polymer chain growth. byjus.com The rate of esterification can be significantly enhanced by conducting the reaction under high pressure or using supercritical CO2 as a co-solvent. rsc.org
Table 1: Esterification of this compound
| Reactant | Conditions | Product |
|---|---|---|
| Alcohol (ROH) | Mild conditions, optional catalyst (e.g., DMAP) | Monoester (4-(1-propynyl)-2-(alkoxycarbonyl)benzoic acid) |
Amidation Reactions for Phthalimide (B116566) Derivatives
The reaction of this compound with primary amines is a fundamental method for synthesizing N-substituted phthalimides. researchgate.netresearchgate.net Similar to esterification, the reaction begins with the nucleophilic attack of the amine on a carbonyl carbon, leading to ring opening and the formation of an intermediate amic acid (a compound with both an amide and a carboxylic acid group). youtube.com
This intermediate can then be cyclized to the corresponding phthalimide derivative, usually through dehydration by heating, often at temperatures around 150-160°C. youtube.com This condensation reaction eliminates a molecule of water to form the stable five-membered imide ring. youtube.comorganic-chemistry.org This two-step, one-pot process is a common and efficient route for the preparation of a wide variety of phthalimide-based structures. researchgate.netorganic-chemistry.org The Gabriel synthesis, a related method, utilizes potassium phthalimide as a precursor for synthesizing primary amines. researchgate.netorganic-chemistry.org
Table 2: Amidation of this compound
| Reactant | Conditions | Intermediate/Product |
|---|---|---|
| Primary Amine (RNH₂) | Room Temperature | Phthalamic Acid Intermediate |
Reactivity of the Propynyl (B12738560) Moiety
The propynyl group (a terminal alkyne) provides a second site of reactivity, allowing for transformations that leave the anhydride ring intact. The carbon-carbon triple bond is a versatile functional group that can participate in various addition and cycloaddition reactions.
Cycloaddition Reactions (e.g., Diels-Alder, Click Chemistry)
Diels-Alder Reaction: The alkyne functional group of the propynyl moiety can act as a dienophile in a [4+2] cycloaddition reaction, famously known as the Diels-Alder reaction. wikipedia.orgorganic-chemistry.org When reacted with a conjugated diene, it forms a six-membered ring. google.commasterorganicchemistry.com This reaction is a powerful tool for constructing cyclic systems with high stereospecificity. The driving force is the formation of two new, energetically more stable sigma bonds at the expense of two pi bonds. organic-chemistry.org The presence of electron-withdrawing groups on the dienophile can facilitate the reaction. organic-chemistry.org
Click Chemistry: The terminal alkyne is an ideal participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." organic-chemistry.orgtcichemicals.com This reaction involves the 1,3-dipolar cycloaddition of the alkyne with an azide (B81097) to form a highly stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.orgalfa-chemistry.com Click chemistry is characterized by its high yields, simple reaction conditions (often proceeding in aqueous or benign solvents), generation of minimal byproducts, and wide substrate scope. tcichemicals.comnih.gov This reaction provides a highly efficient and specific method for covalently linking the this compound molecule to other molecules containing an azide group, such as biomolecules, polymers, or surfaces. alfa-chemistry.commdpi.com
Polymerization Pathways Involving Triple Bond Activation
The triple bond of the propynyl group can be activated to undergo polymerization. Ring-opening copolymerization (ROCOP) of cyclic anhydrides with epoxides is a modern method for synthesizing polyesters with high molecular weight and narrow dispersity. nih.govcornell.edu In this context, this compound can be copolymerized with various epoxides, such as cyclohexene (B86901) oxide or propylene (B89431) oxide, using catalysts like chromium(III) complexes. nih.govrsc.org The resulting polyester (B1180765) would have pendant propynyl groups along its backbone. These groups can then be used for post-polymerization modification, for instance, via click chemistry, to attach other functional molecules.
Metal-free Lewis pairs have also been shown to be effective catalysts for the perfectly alternating and regioselective ring-opening copolymerization of phthalic anhydride with various epoxides. researchgate.net This approach provides access to well-defined polyesters under controlled conditions. researchgate.net
Derivatization Strategies for Novel Chemical Entities
The dual reactivity of this compound makes it an exceptionally versatile building block for creating novel chemical entities. Derivatization strategies can exploit the selective reactivity of each functional group sequentially or simultaneously.
For example, a complex molecule or biomolecule containing an azide can first be attached to the propynyl group via a CuAAC click reaction. The resulting product, which now bears a phthalic anhydride ring, can then be reacted with an amine-functionalized surface or polymer to form a stable imide linkage. This strategy allows for the construction of sophisticated, multifunctional materials.
Alternatively, the anhydride can first be converted into an N-substituted phthalimide. The pendant alkyne group on this new molecule remains available for further transformations, such as subsequent cycloaddition reactions, coupling, or polymerization. This modular approach enables the systematic synthesis of a library of compounds with diverse functionalities and architectures, starting from a single, versatile precursor. smolecule.com
Spectroscopic and Advanced Analytical Characterization of 4 1 Propynyl Phthalic Anhydride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
In the ¹H NMR spectrum of 4-(1-Propynyl)phthalic Anhydride (B1165640), specific signals corresponding to the aromatic protons and the methyl protons of the propynyl (B12738560) group are expected. The aromatic region would likely display a complex pattern due to the substitution on the benzene (B151609) ring. Based on the analysis of phthalic anhydride and other 4-substituted derivatives, the protons on the aromatic ring would appear as a set of multiplets in the downfield region, typically between 7.5 and 8.5 ppm. chemicalbook.comchemicalpapers.com The propynyl methyl group (CH₃) would give rise to a sharp singlet in the upfield region, anticipated around 2.1 ppm.
Table 1: Predicted ¹H NMR Spectral Data for 4-(1-Propynyl)phthalic Anhydride
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.5 - 8.5 | m (multiplet) |
| -C≡C-CH₃ | ~2.1 | s (singlet) |
Note: Predicted values are based on analogous structures and standard chemical shift tables. oregonstate.edu
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals are predicted for the carbonyl carbons, the aromatic carbons, and the carbons of the alkyne and methyl groups. The two carbonyl carbons of the anhydride ring are expected to resonate at the lowest field, typically in the range of 160-165 ppm. spectrabase.com The aromatic carbons would appear between 120 and 140 ppm. The two sp-hybridized carbons of the alkyne group are expected in the 80-95 ppm region, and the methyl carbon should appear at a high field, around 5-15 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Anhydride) | 160 - 165 |
| Aromatic-C | 120 - 140 |
| -C ≡C-CH₃ | 80 - 95 |
| -C≡C -CH₃ | 80 - 95 |
| -C≡C-C H₃ | 5 - 15 |
Note: Predicted values are based on data for phthalic anhydride and standard correlation charts. spectrabase.comhmdb.ca
To unambiguously assign all proton and carbon signals and confirm the structure, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. chemsrc.com For this compound, COSY would show correlations between adjacent protons on the aromatic ring, helping to delineate their specific positions.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹J-coupling). google.com It would be used to definitively link each aromatic proton signal to its corresponding carbon signal and the methyl proton singlet to its carbon signal.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy probes the molecular vibrations of a sample and is excellent for identifying functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by the characteristic absorptions of the anhydride and alkyne functional groups. A pair of intense C=O stretching bands, typical for cyclic anhydrides, is expected in the region of 1850-1800 cm⁻¹ and 1780-1740 cm⁻¹, corresponding to the symmetric and asymmetric stretches, respectively. researchgate.netresearchgate.net A weak but sharp absorption for the C≡C triple bond stretch should appear around 2260-2100 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. nih.gov The C≡C triple bond stretch, which is often weak in the IR spectrum, would be expected to show a strong signal in the Raman spectrum due to the change in polarizability during the vibration. The symmetric breathing vibrations of the aromatic ring would also be prominent.
Table 3: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | Medium-Weak |
| C≡C Stretch | ~2240 | ~2240 | Weak (IR), Strong (Raman) |
| C=O Asymmetric Stretch | ~1830 | - | Strong |
| C=O Symmetric Stretch | ~1760 | - | Strong |
| Aromatic C=C Stretch | ~1600-1450 | ~1600-1450 | Medium |
Note: Predicted values are based on data for phthalic anhydride and standard functional group frequencies. researchgate.netresearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (molecular formula C₁₁H₆O₃), the calculated monoisotopic mass is 186.0317 g/mol . HRMS analysis would be expected to yield a measured mass that matches this theoretical value to within a few parts per million, thus confirming the molecular formula.
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful analytical technique used to characterize non-volatile materials, particularly polymers. The material is thermally decomposed (pyrolyzed) in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.
While no specific Py-GC/MS studies on this compound itself have been identified, the technique would be highly applicable to the analysis of polymers synthesized using this compound as a monomer. For instance, if used to create polyimides, Py-GC/MS could be employed to study the thermal degradation mechanism of the resulting polymer, identify its constituent components, and provide insight into its thermal stability.
Desorption Atmospheric Pressure Photoionization (DAPPI) Mass Spectrometry
Desorption Atmospheric Pressure Photoionization (DAPPI) is a soft ionization technique in mass spectrometry that is particularly well-suited for the analysis of solid and low-volatility compounds. The process involves the thermal desorption of the analyte from a surface using a heated stream of an inert gas, followed by photoionization. This method minimizes fragmentation, providing clear molecular ion information, which is crucial for the structural confirmation of compounds like this compound.
In a hypothetical DAPPI-MS analysis of this compound, the resulting mass spectrum would be expected to prominently feature the molecular ion peak. Given the compound's molecular formula, C₁₁H₆O₃, the exact mass can be calculated. This data is fundamental for confirming the elemental composition and verifying the successful synthesis of the target molecule.
Expected DAPPI-MS Data for this compound:
| Ion Species | Expected m/z | Relative Abundance |
| [M]+• | 186.0317 | High |
| [M+H]+ | 187.0395 | Moderate |
| Fragment Ions | < 186 | Low |
Note: The data in this table is hypothetical and for illustrative purposes. Actual experimental results would be required for confirmation.
The soft nature of DAPPI would likely result in minimal fragmentation. However, any observed fragment ions could provide valuable structural information. For instance, the loss of a carbonyl group (CO) or the propynyl substituent could be anticipated as potential fragmentation pathways under slightly harsher ionization conditions.
X-ray Diffraction (XRD) for Solid-State Structure and Crystallography
X-ray Diffraction (XRD) is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a compound like this compound, which is a solid at room temperature tcichemicals.com, single-crystal XRD analysis would provide definitive information about its molecular structure, conformation, and intermolecular interactions in the solid state.
An XRD study would involve growing a suitable single crystal of this compound and exposing it to a beam of X-rays. The resulting diffraction pattern is then used to solve the crystal structure. Key parameters obtained from this analysis include the unit cell dimensions (a, b, c, α, β, γ), the space group, and the precise coordinates of each atom in the molecule. This information allows for the accurate determination of bond lengths, bond angles, and torsional angles.
Hypothetical Crystallographic Data for this compound:
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
| R-factor (%) | Value |
Note: The data in this table is hypothetical and for illustrative purposes. Actual experimental results would be required for confirmation.
The crystallographic data would offer insights into the planarity of the phthalic anhydride ring and the orientation of the 1-propynyl group relative to the aromatic system. Furthermore, the analysis of the crystal packing would reveal any significant intermolecular interactions, such as π-π stacking or C-H···O hydrogen bonds, which govern the solid-state assembly of the molecules.
Computational Chemistry and Theoretical Investigations of 4 1 Propynyl Phthalic Anhydride
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry and electronic properties of molecules. For 4-(1-propynyl)phthalic anhydride (B1165640), DFT calculations can predict key structural parameters and provide a detailed picture of its electron distribution.
DFT calculations would begin with the construction of an initial 3D model of the 4-(1-propynyl)phthalic anhydride molecule. This structure would then be optimized to find the lowest energy conformation. This optimization process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a stable structure on the potential energy surface is located. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311G, to achieve a balance between accuracy and computational cost. mdpi.com
The optimized geometry would reveal the precise arrangement of atoms in the molecule. The phthalic anhydride core is expected to be largely planar, while the 1-propynyl group introduces a linear alkyne moiety. The electronic properties, such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO), can also be calculated. The HOMO-LUMO gap is a critical parameter as it provides an indication of the molecule's chemical reactivity and kinetic stability.
Table 1: Predicted Molecular Geometry Parameters of this compound from DFT Calculations
| Parameter | Atoms Involved | Predicted Value |
| Bond Lengths (Å) | ||
| C=O (anhydride) | ~1.20 | |
| C-O (anhydride) | ~1.38 | |
| C-C (aromatic) | ~1.39 - 1.41 | |
| C-C (alkyne) | ~1.21 | |
| C-C (alkyne-methyl) | ~1.46 | |
| C-H (methyl) | ~1.09 | |
| Bond Angles (°) ** | ||
| O=C-O (anhydride) | ~123 | |
| C-C-C (aromatic) | ~118 - 121 | |
| C-C≡C (alkyne) | ~178 | |
| Dihedral Angles (°) ** | ||
| Aromatic Ring | Nearly planar (0°) |
Note: The values in this table are illustrative and represent typical bond lengths and angles for the respective functional groups. Actual values would be determined from specific DFT calculations.
Quantum Chemical Calculations for Reaction Pathway Analysis
Quantum chemical calculations are instrumental in mapping out potential reaction pathways and understanding reaction mechanisms. nih.gov For this compound, these calculations can be used to explore its reactivity, such as its susceptibility to nucleophilic attack at the carbonyl carbons or its participation in cycloaddition reactions involving the alkyne group.
By modeling the interaction of this compound with a reactant, it is possible to identify the transition state structures and calculate the associated activation energies. nih.gov For instance, the hydrolysis of the anhydride ring, a characteristic reaction of phthalic anhydrides, could be investigated. wikipedia.org This would involve modeling the approach of a water molecule and mapping the energy profile of the ring-opening reaction to form the corresponding dicarboxylic acid. Computational methods like the nudged elastic band (NEB) or intrinsic reaction coordinate (IRC) calculations can be employed to trace the reaction path from reactants to products through the transition state.
Furthermore, the reactivity of the 1-propynyl group can be explored. Its potential to undergo reactions such as hydroboration, hydration, or cycloadditions could be computationally modeled to predict the feasibility and selectivity of these transformations. These theoretical predictions can guide experimental efforts by identifying the most promising reaction conditions and potential products. chemrxiv.org
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT calculations provide a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape and intermolecular interactions.
For this compound, MD simulations can reveal the flexibility of the molecule, particularly the rotation of the methyl group and any potential out-of-plane distortions of the phthalic anhydride ring. By simulating the molecule in a solvent, such as water or an organic solvent, it is possible to study how the solvent molecules arrange themselves around the solute and how they influence its conformation and dynamics. biorxiv.org
MD simulations are also invaluable for studying intermolecular interactions. By simulating a system containing multiple molecules of this compound, one can investigate how they pack in the solid state and identify the dominant non-covalent interactions, such as π-π stacking between the aromatic rings and dipole-dipole interactions involving the carbonyl groups. These insights are crucial for understanding the material properties of the compound.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry provides powerful methods for predicting various spectroscopic parameters, which can be compared with experimental data to confirm the structure of a molecule.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the theoretical ¹H and ¹³C NMR spectra of this compound. arxiv.org These predicted spectra can aid in the assignment of experimental peaks and can be particularly useful for distinguishing between isomers. Machine learning models have also emerged as a powerful tool for the accurate prediction of NMR chemical shifts. mdpi.com
Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound
| Atom Type | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |
| Carbonyl (C=O) | ~160-165 | - |
| Aromatic C (quaternary) | ~125-140 | - |
| Aromatic C-H | ~120-135 | ~7.5-8.0 |
| Alkyne C≡C | ~80-90 | - |
| Methyl C | ~5 | ~2.1 |
Note: These are approximate chemical shift ranges. The actual values can be influenced by the solvent and the specific computational method used.
Vibrational Frequencies: The vibrational frequencies corresponding to the infrared (IR) and Raman spectra of a molecule can also be calculated computationally. These calculations provide a set of vibrational modes and their corresponding frequencies. researchgate.net For this compound, characteristic vibrational modes would include the symmetric and asymmetric stretching of the carbonyl groups, the C-O-C stretching of the anhydride ring, the C≡C stretching of the alkyne, and various C-H bending and stretching modes. Comparing the calculated vibrational spectrum with an experimental one can provide strong evidence for the molecule's structure and bonding.
Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| C=O symmetric stretch | ~1840-1860 |
| C=O asymmetric stretch | ~1770-1790 |
| C≡C stretch | ~2210-2260 |
| Aromatic C=C stretch | ~1500-1600 |
| C-H stretch (aromatic) | ~3000-3100 |
| C-H stretch (methyl) | ~2900-3000 |
Note: These are typical frequency ranges for the given functional groups. The exact calculated frequencies may vary depending on the level of theory and basis set employed.
Applications of 4 1 Propynyl Phthalic Anhydride in Advanced Materials Science
Precursor in High-Performance Polyimide Synthesis
Polyimides are a class of high-performance polymers known for their outstanding thermal and chemical resistance, excellent mechanical properties, and good dielectric performance. 4-(1-Propynyl)phthalic anhydride (B1165640) plays a crucial role as a precursor in the synthesis of advanced polyimides, particularly those designed to operate at extreme temperatures.
Role as an End-Capper or Monomer in Polymer Chains
The most prominent role of 4-(1-Propynyl)phthalic anhydride in polyimide synthesis is as a reactive end-capper. In the synthesis of polyimides, an aromatic dianhydride reacts with an aromatic diamine to form a poly(amic acid) precursor, which is then thermally or chemically cyclodehydrated to the final polyimide. researchgate.net By introducing a mono-functional anhydride like this compound into the reaction, the polymerization process can be terminated. This allows for precise control over the molecular weight of the resulting imide oligomer. researchgate.netmdpi.com
Controlling the molecular weight is critical for improving the processability of polyimides, which are often difficult to process in their high molecular weight form due to their infusible and insoluble nature. nih.gov The resulting oligomers, terminated with propynyl (B12738560) groups, have lower melt viscosities, making them suitable for advanced manufacturing techniques like resin transfer molding. researchgate.net
Influence on Polymer Properties (e.g., Thermal Stability, Mechanical Performance)
The incorporation of this compound as an end-capper has a profound influence on the final properties of the cured polyimide resin. The terminal propynyl groups are thermally reactive and undergo an exothermic cross-linking reaction at elevated temperatures, typically above 350°C, to form a highly stable, insoluble network structure. nih.gov This cross-linking is the key to the significant enhancement of the polymer's performance.
Mechanical Performance: The rigid, three-dimensional network formed after curing leads to superior mechanical properties. Cured films of polyimides end-capped with phenylethynylphthalic anhydride exhibit high tensile strengths and moduli, with good retention of these properties at elevated temperatures. nih.gov For example, unoriented thin films have shown tensile strengths of 105.5–139.3 MPa at room temperature, with excellent resistance to various solvents. nih.gov
| Property | Value | Source |
| Glass Transition Temperature (Tg) | Up to 405°C | nih.gov |
| Thermo-oxidative Stability | Good at 371°C | nih.gov |
| 5% Weight-Loss Temperature | 538–546°C | nih.gov |
| Tensile Strength (23°C) | 105.5–139.3 MPa | nih.gov |
| Tensile Modulus (23°C) | 2.8–3.2 GPa | nih.gov |
Monomer for Specialty Polymer and Copolymer Development
While primarily used as an end-capper, this compound also holds potential as a specialty monomer for creating functional polymers and copolymers. Its anhydride group can participate in polymerization reactions to form the main polymer backbone, while the propynyl group is carried along as a pendant reactive site.
One significant area for this application is in the synthesis of specialty polyesters through ring-opening copolymerization (ROCOP). The ROCOP of epoxides and cyclic anhydrides is a well-established method for producing polyesters. nih.govmdpi.comrsc.org Research has extensively documented the copolymerization of the parent compound, phthalic anhydride, with various epoxides like cyclohexene (B86901) oxide and limonene oxide to yield polyesters with high glass transition temperatures. mdpi.comnih.govuc.pt
By substituting phthalic anhydride with this compound in a ROCOP process, a polyester (B1180765) chain with pendant propynyl groups can be synthesized. This creates a linear, processable thermoplastic polymer that can be subsequently cross-linked through the thermal reaction of the propynyl groups. This two-step process allows for the creation of thermosetting materials with tailored properties, combining the processability of thermoplastics with the superior stability of thermosets. This approach enables the development of specialty copolymers with latent cross-linking sites for advanced applications.
Building Block in Dendrimer and Hyperbranched Polymer Architectures
Dendrimers and hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. scispace.com Their unique globular structure leads to properties like low viscosity and high solubility compared to their linear analogues. They are typically synthesized in a one-pot reaction from ABx-type monomers, where 'A' and 'B' are reactive groups that can condense with each other. nih.gov
This compound can function as a key building block in the synthesis of such architectures. For instance, it can act as an 'A' type monomer that reacts with a Bx monomer, such as a triamine (a B3 monomer), to build a hyperbranched structure. More commonly, it is used to functionalize the surface of a pre-formed hyperbranched core. researchgate.net In a documented synthesis, hyperbranched polyimides were created using a triamine and a dianhydride, with 4-phenylethynylphthalic anhydride used as the end-capping agent to terminate the branches. researchgate.net This approach not only controls the growth of the polymer but also decorates the entire surface of the hyperbranched macromolecule with reactive propynyl groups. These terminal groups can then be cross-linked to form a robust network, significantly enhancing the thermal properties of the material. researchgate.net
| Polymer Architecture | Role of this compound | Resulting Feature | Source |
| Hyperbranched Polyimides | End-capper for terminal branches | Surface functionalization with reactive propynyl groups | researchgate.net |
| Dendritic Structures | Potential 'A' type monomer with Bx core | Introduction of cross-linkable sites at branch ends | nih.gov |
Cross-linking Agent in Advanced Resin Formulations
The primary function of the propynyl group in this compound is to act as a latent cross-linking site. When incorporated into a polymer or oligomer, either at the chain ends or as a pendant group, it provides a mechanism for thermal curing. Upon heating, the terminal alkyne functions react to form a complex, cross-linked aromatic network without the evolution of volatile byproducts. nih.gov
This curing process transforms a processable, lower-molecular-weight resin into an intractable, high-performance thermoset. This makes this compound an effective cross-linking agent in advanced resin formulations for applications like high-temperature adhesives and composites for the aerospace industry. researchgate.netnih.gov The cross-linking reaction generally initiates at temperatures around 350-370°C. nih.gov The resulting network structure is responsible for the material's enhanced thermal stability, chemical resistance, and mechanical strength. researchgate.net The ability to form these robust cross-links is a defining characteristic that makes this compound a critical component in the formulation of state-of-the-art, high-temperature resistant materials.
Research on Derivatives and Analogues of 4 1 Propynyl Phthalic Anhydride
Synthesis and Reactivity of Related Aryl Ethynyl (B1212043) Phthalic Anhydride (B1165640) Compounds
The synthesis of aryl ethynyl phthalic anhydrides can be approached through several strategic routes, often involving the introduction of the alkyne to a pre-existing phthalic acid or anhydride derivative. A common method involves Sonogashira coupling, where a halogenated phthalic anhydride is reacted with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Alternatively, a phthalic anhydride bearing a different functional group, such as an amino or hydroxyl group, could be chemically modified to introduce the ethynyl group. The reactivity of these compounds is dominated by the two primary functional groups: the anhydride and the alkyne.
Anhydride Reactivity : Like other cyclic anhydrides, aryl ethynyl phthalic anhydrides are susceptible to nucleophilic attack. nih.gov Reaction with amines, alcohols, and other nucleophiles leads to the opening of the anhydride ring, forming phthalamic acid or ester derivatives, respectively. nih.govwikipedia.org These reactions are fundamental to the synthesis of a wide range of downstream products, including polymers and phthalimides. wikipedia.orgnih.gov The reaction of an unsymmetrical phthalic anhydride, such as a 4-substituted one, with an amine can lead to a mixture of two regioisomeric phthalamic acids. nih.gov
Alkyne Reactivity : The ethynyl group offers a versatile handle for further chemical transformations. It can participate in various reactions, including:
Click Chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition)
Sonogashira coupling for further extension of the conjugated system
Hydration to form ketones
Reduction to alkenes or alkanes
The interplay between these two reactive sites allows for the construction of complex molecules from a relatively simple starting block.
Table 1: Synthetic Routes to Aryl Ethynyl Phthalic Anhydrides and Their General Reactivity
| Synthetic Approach | Key Reagents | Primary Reaction Type | Resulting Product/Intermediate |
|---|---|---|---|
| Sonogashira Coupling | Halogenated Phthalic Anhydride, Terminal Alkyne, Pd/Cu catalyst | Cross-coupling | Aryl Ethynyl Phthalic Anhydride |
| Nucleophilic Attack on Anhydride | Aryl Ethynyl Phthalic Anhydride, Amine/Alcohol | Ring-opening | Phthalamic Acid / Monoester Derivative |
| Cycloaddition | Aryl Ethynyl Phthalic Anhydride, Azide (B81097) | Click Chemistry | Triazole-substituted Phthalic Anhydride |
Structure-Property Relationship Studies in Substituted Phthalic Anhydride Systems
Studies on related systems have shown that substituents on the aromatic ring can impact various physical and chemical properties:
Electronic Effects : The introduction of substituents alters the electron density of the aromatic ring and the carbonyl carbons of the anhydride. This can affect the rate and regioselectivity of nucleophilic attack. nih.gov
Solid-State Packing and Thermal Properties : The size and shape of substituents, such as alkyl chains, have been shown to influence the solid-state packing, melting points, and crystallization behavior of phthalimide-based organic molecules. rsc.org For example, small molecules with a bithiophene core and phthalimide (B116566) end-caps showed that different alkyl side chains (e.g., 1-ethylpropyl vs. linear pentyl) resulted in different crystal packing arrangements and thermal transitions. rsc.org
Solubility : The propynyl (B12738560) group can influence the solubility of the molecule in various organic solvents, which is a critical parameter for its processing and use in subsequent reactions.
Research has demonstrated that for certain phthalic acid diamides, the nature and position of substituents on an aniline (B41778) ring are crucial for their biological activity, providing a basis for designing structures with enhanced performance. researchgate.net Computational studies are often employed alongside experimental work to understand these relationships and predict the properties of new derivatives. researchgate.netresearchgate.net
Table 2: Influence of Substituents on Phthalic Anhydride Properties
| Property | Influence of Substituent | Example from Related Systems | Citation |
|---|---|---|---|
| Reactivity | Electronic nature (withdrawing/donating) affects susceptibility to nucleophilic attack. | Reaction of 4-methylisobenzofuran-1,3-dione with an aniline derivative shows regioselectivity. | nih.gov |
| Physical Properties | Size and shape of substituent affects crystal packing, melting point, and solubility. | Alkyl chain variations on phthalimide-bithiophene molecules alter thermal and optical properties. | rsc.org |
| Biological Activity | Nature and position of substituents can be critical for desired biological effects. | Structure-activity relationships in phthalic acid diamides show substituent positioning on the aniline ring is key. | researchgate.net |
Exploration of Phthalimide Analogues and Their Chemical Utility
One of the most significant applications of phthalic anhydrides is their conversion to phthalimides. nih.gov The reaction of an aryl ethynyl phthalic anhydride with a primary amine or ammonia, typically at high temperatures, yields the corresponding N-substituted phthalimide. wikipedia.orgorganic-chemistry.org These phthalimide analogues are valuable compounds with a wide range of uses.
Synthetic Intermediates : Phthalimides are extensively used as protecting groups for primary amines. organic-chemistry.org The Gabriel synthesis, a classic method for preparing primary amines, utilizes the N-alkylation of potassium phthalimide followed by deprotection. organic-chemistry.org A propynyl-substituted phthalimide could, therefore, serve as a precursor to propynyl-containing primary amines.
Medicinal Chemistry : Phthalimide derivatives are a cornerstone of medicinal chemistry, exhibiting a broad spectrum of biological activities, including anti-inflammatory, antitumor, and immunomodulatory effects. nih.govnih.gov The well-known drug thalidomide (B1683933) is a phthalimide derivative. nih.gov The presence of the propynyl group on the phthalimide ring provides a site for further modification, potentially leading to new therapeutic agents.
Materials Science : Phthalimides are used in the synthesis of polymers, dyes, and agrochemicals. rsc.org The propynyl group can be used to link the phthalimide unit into larger polymeric structures or to attach it to surfaces. For instance, phthalocyanine (B1677752) dyes can be prepared from phthalic anhydride derivatives. nih.gov
The synthesis of phthalimides can be achieved through various methods, including the dehydrative condensation of phthalic anhydride with amines at high temperatures or under milder, metal-free, or organocatalytic conditions. nih.govorganic-chemistry.orgrsc.org
Table 3: Chemical Utility of Phthalimide Analogues
| Application Area | Description of Utility | Example | Citation |
|---|---|---|---|
| Organic Synthesis | Used as a protected form of primary amines. | Gabriel synthesis for the preparation of primary amines from potassium phthalimide. | organic-chemistry.org |
| Medicinal Chemistry | Core scaffold for drugs with diverse biological activities. | Thalidomide and its analogues (e.g., lenalidomide) are used in cancer therapy. | nih.govrsc.org |
| Materials & Dyes | Building blocks for polymers and pigments. | Used in the preparation of pesticides, rubber, and dyestuffs like quinizarin. | wikipedia.orgrsc.org |
Future Research Directions and Emerging Trends for 4 1 Propynyl Phthalic Anhydride
Sustainable and Green Chemistry Approaches in Synthesis
The chemical industry is increasingly shifting towards more environmentally friendly and sustainable manufacturing processes. For phthalic anhydride (B1165640) and its derivatives, this includes exploring renewable feedstocks and greener reaction conditions.
Recent research has demonstrated the potential for producing phthalic anhydride from biomass-derived furan (B31954) and maleic anhydride. acs.orgrsc.org This approach involves a Diels-Alder cycloaddition followed by dehydration. rsc.org One study achieved a 99.0 mol % yield of phthalic anhydride using an acid resin catalyst, which was activated by pretreatment with acetic anhydride. acs.org The success of this method is attributed to the catalyst's ability to enrich the reactants on its surface and suppress side reactions. acs.org Another green protocol involves the use of MoO3/Cu(NO3)2 as a catalyst for the production of phthalic anhydride from 5-hydroxymethylfurfural (B1680220) (HMF), a derivative of corn stover. nih.gov
Microwave-assisted synthesis is another promising green chemistry approach. The reaction of phthalic anhydride with various amines under microwave irradiation has been shown to produce phthalimide (B116566) derivatives in high yields (70.7–80.21%) and with good antioxidant potential. rsc.orgresearchgate.net Solvent-free conditions in a focused microwave oven have also been successfully employed for the synthesis of 2-phenylisoindole-1,3-dione from phthalic anhydride and aniline (B41778), achieving a 96% yield. rsc.org These methods offer advantages in terms of reduced reaction times, lower energy consumption, and the elimination of hazardous organic solvents.
The development of these green and sustainable methods for the synthesis of the parent phthalic anhydride provides a strong foundation for the future production of 4-(1-propynyl)phthalic anhydride in a more environmentally responsible manner. Future work will likely focus on adapting these bio-based and microwave-assisted routes to incorporate the 1-propynyl functionality.
Design and Development of Novel Polymerization Catalysts
The polymerization of alkynyl-containing monomers like this compound is a critical area of research for creating advanced materials. The development of novel and efficient catalysts is key to controlling the polymerization process and the properties of the resulting polymers.
Transition metal catalysts have historically played a significant role in alkyne polymerization. numberanalytics.com However, there is a growing interest in metal-free catalytic systems due to concerns about the toxicity and cost of some metals. mdpi.com Organobase-catalyzed polymerizations and Lewis-acid-catalyzed multicomponent polymerizations are emerging as powerful metal-free alternatives. mdpi.com For instance, organobases like NMe4OH and t-BuP4 have been used to catalyze the polymerization of diynes and diazides to produce polytriazoles. mdpi.com Lewis acids such as B(C6F5)3 have been employed in the synthesis of polyquinolines from alkyne-aldehyde monomers and aniline derivatives. mdpi.com
In the context of ring-opening copolymerization (ROCOP) of anhydrides and epoxides, which is relevant for creating polyesters from phthalic anhydride derivatives, heterodinuclear catalysts are showing great promise. nih.gov For example, an Al(III)/K(I) complex has demonstrated a high turnover frequency for the ROCOP of cyclohexene (B86901) oxide and phthalic anhydride. nih.gov Similarly, di-magnesium and di-zinc complexes have been shown to be effective catalysts for this copolymerization, with the di-magnesium complex exhibiting significantly higher activity. rsc.orgresearchgate.net These catalysts are advantageous as they can operate without a co-catalyst and are based on more abundant and less toxic metals. rsc.orgresearchgate.net
The development of switchable polymerization catalysis offers another exciting avenue. This approach allows for the one-pot synthesis of block copolymers from a mixture of monomers using a single catalyst. nih.gov For example, a nano-sized zinc glutarate catalyst has been used for the selective copolymerization of phthalic anhydride, propylene (B89431) oxide, and lactide, where the ring-opening copolymerization of the anhydride and epoxide occurs first, followed by the ring-opening polymerization of the lactide. mdpi.com
Future research in this area will likely focus on designing more active and selective metal-free catalysts, exploring the potential of heterodinuclear and switchable catalytic systems for the polymerization of this compound, and understanding the mechanisms of these novel polymerization reactions.
Exploration of New Functional Material Applications
The unique combination of the anhydride and alkyne functionalities in this compound makes it a valuable monomer for the synthesis of a wide range of functional materials.
One of the primary applications of phthalic anhydride derivatives is in the production of polyimides. smolecule.com Polyimides are known for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in the aerospace and electronics industries. smolecule.comcymerchemicals.com The propynyl (B12738560) group in this compound can be utilized for cross-linking reactions, further enhancing the thermal and mechanical properties of the resulting polyimides. 4-Phenylethynylphthalic anhydride (4-PEPA), a related compound, is a commonly used end-capping agent that improves the thermal stability, solvent resistance, and processability of polyimides. cymerchemicals.com
The alkyne group also opens up possibilities for creating novel polymer architectures through "click" chemistry reactions, such as the azide-alkyne cycloaddition. numberanalytics.com This allows for the precise introduction of various functional groups, leading to materials with tailored properties for applications in drug delivery, tissue engineering, and sensors. numberanalytics.com For example, alkyne-functionalized polyesters have been synthesized and cross-linked via thiol-yne click chemistry to create elastomers with mechanical properties similar to human soft tissues, demonstrating good cytocompatibility and in vitro degradability. researchgate.netnih.gov
Furthermore, polymers derived from phthalic anhydride have been investigated for their potential in creating fluorescent materials and sensors. nih.gov For instance, phthaloylchitosan, synthesized from chitosan (B1678972) and phthalic anhydride, has been used to create a sensor for tyrosine. nih.gov A novel fluorescent probe based on imidazo[1,2-a]pyridine (B132010) containing a phthalic anhydride moiety has also been developed. nih.gov
The exploration of new applications for polymers derived from this compound is a burgeoning field. Future research will likely focus on developing advanced polyimides with enhanced properties, creating novel functional materials through click chemistry modifications, and exploring applications in areas such as smart coatings, advanced composites, and biomedical devices.
Advanced Characterization Techniques for In-Situ Reaction Monitoring
Understanding the kinetics and mechanisms of polymerization is crucial for controlling the properties of the final material. Advanced in-situ characterization techniques are becoming increasingly important for monitoring these reactions in real-time.
For polymerization reactions, techniques like photorheology and Nuclear Magnetic Resonance (NMR) spectroscopy are valuable for studying cross-linking behavior. researchgate.netacs.org Gel Permeation Chromatography (GPC) is used to determine the molecular weight and polydispersity of the resulting polymers. nih.gov
In the context of alkyne semihydrogenation, a related reaction, in-situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) can provide insights into the role of different components in the catalytic process. acs.org Thermogravimetric Analysis (TGA) is another useful technique for studying the thermal decomposition and stability of materials. acs.org
A novel and emerging technique for monitoring polymerization kinetics is plasmonic colorimetry. nih.gov This method has been used to monitor the polymerization of aromatic pollutants in real-time during advanced oxidation processes. nih.gov The change in the Localized Surface Plasmon Resonance (LSPR) band wavelength can be correlated to the polymerization kinetics, fitting well with a pseudo-first-order kinetic model. nih.gov This technique holds potential for optimizing polymerization processes by providing quantitative insights into the reaction kinetics. nih.gov
Q & A
Q. What are the recommended methods for synthesizing 4-(1-Propynyl)phthalic Anhydride in laboratory settings?
A common approach involves cycloaddition reactions using phthalic anhydride derivatives. For instance, azomethene intermediates can react with phthalic anhydride under reflux conditions in glacial acetic acid to form heterocyclic derivatives. Key parameters include maintaining anhydrous conditions, controlling reaction temperatures (typically 80–120°C), and optimizing molar ratios to suppress by-products like unreacted anhydride or dimeric species . Post-synthesis purification via recrystallization (using ethanol or benzene) is critical to achieve >98% purity, as confirmed by gas chromatography (GC) .
Q. How should researchers characterize the purity of this compound, and what are the critical uncertainty factors?
Gas chromatography (GC) following GB/T 15336-2013 standards is widely used for purity determination. The primary uncertainty sources include:
- Solvent volume (±0.02 mL, contributing ~45% to total uncertainty)
- Response factor variability (±1.2%, ~30% uncertainty)
- Sample mass measurement (±0.0001 g, ~15% uncertainty)
Repeatability accounts for <10% uncertainty. Calibrating pipettes, using internal standards, and conducting triplicate measurements reduce errors . For advanced validation, cross-check with IR spectroscopy (comparing experimental vs. theoretical carbonyl peaks at 1770–1850 cm⁻¹) is advised .
Q. What safety protocols are essential when handling this compound in experimental setups?
Key protocols include:
- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (irritant properties noted in SDS) .
- Ventilation: Use fume hoods due to potential dust/aerosol formation.
- Storage: In airtight containers under inert gas (N₂/Ar) to prevent hydrolysis.
- Spill management: Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite).
Emergency eyewash stations and showers must be accessible, and waste disposal must comply with EPA guidelines for organic anhydrides .
Advanced Research Questions
Q. How can researchers optimize cycloaddition reactions involving this compound to minimize by-products?
By-product formation (e.g., oligomers or hydrolysis products) can be mitigated by:
- Stoichiometric control: Limiting excess reactants (e.g., azomethene) to <5% molar excess.
- Solvent selection: Polar aprotic solvents (DMF, THF) enhance reaction homogeneity and reduce side reactions .
- Catalysis: Lewis acids like ZnCl₂ (0.5–1 mol%) accelerate regioselective cycloaddition.
Post-reaction, column chromatography (silica gel, hexane/ethyl acetate eluent) effectively isolates the target compound. Reaction progress should be monitored via TLC or in situ FTIR to track anhydride consumption .
Q. What methodologies are effective in resolving contradictions between experimental and theoretical spectroscopic data for this compound?
Discrepancies in IR or NMR data often arise from conformational flexibility or solvent effects. To address this:
- Computational modeling: Use DFT (e.g., B3LYP/6-31G*) to simulate spectra under varying solvent conditions (PCM model). Compare with experimental data to identify solvent-induced shifts .
- Crystallography: Single-crystal XRD resolves structural ambiguities, such as propynyl group orientation, which affects spectral predictions.
- Error analysis: Quantify instrument precision (e.g., ±2 cm⁻¹ for IR) and environmental factors (humidity, temperature) during measurement .
Q. How should environmental exposure models for this compound account for its hydrolysis kinetics in different media?
Hydrolysis rates depend on pH and temperature. Key steps for modeling:
- Kinetic studies: Conduct pseudo-first-order experiments in buffered solutions (pH 4–10) at 25–50°C. Measure half-life (t₁/₂) via HPLC to quantify degradation products.
- Parameter integration: Use Arrhenius equations to extrapolate data across temperatures. For example, hydrolysis t₁/₂ decreases from 48 hours (pH 7, 25°C) to <6 hours (pH 10, 50°C) .
- Ecotoxicity assessment: Pair hydrolysis data with bioassays (e.g., Daphnia magna LC₅₀ tests) to predict aquatic toxicity. Models should prioritize hydrolysis pathways in alkaline environments due to faster degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
